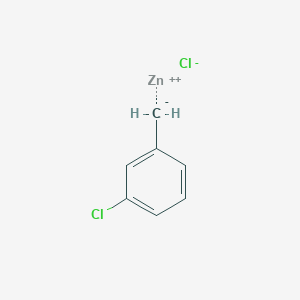

(3-chlorobenzyl)zinc(II) chloride

描述

属性

分子式 |

C7H6Cl2Zn |

|---|---|

分子量 |

226.4 g/mol |

IUPAC 名称 |

zinc;1-chloro-3-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI 键 |

ICUOPRHOUZCMIM-UHFFFAOYSA-M |

规范 SMILES |

[CH2-]C1=CC(=CC=C1)Cl.[Cl-].[Zn+2] |

产品来源 |

United States |

科学研究应用

Synthetic Chemistry Applications

1.1 Reagent for Organic Synthesis

(3-chlorobenzyl)zinc(II) chloride serves as a crucial reagent in the synthesis of various organic compounds. It is particularly useful in reactions involving carbon-carbon bond formation, such as:

- Cross-Coupling Reactions : It can participate in Suzuki and Negishi coupling reactions, which are essential for constructing complex organic molecules. For instance, it has been effectively used to couple with aryl halides to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

- Nucleophilic Substitution : The compound can act as a nucleophile in substitution reactions, enabling the introduction of the (3-chlorobenzyl) group into substrates, thereby modifying their chemical properties .

1.2 Synthesis of Secondary Amides

Zinc(II)-catalyzed reactions involving this compound have shown promise in synthesizing secondary amides from ketones. This method offers high yields and selectivity, making it a valuable approach in pharmaceutical synthesis .

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that zinc complexes, including those derived from this compound, exhibit significant antimicrobial properties. Studies demonstrate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential utility as antibacterial agents .

2.2 Cytotoxic Effects

In addition to antimicrobial activity, this compound has been evaluated for its cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells presents opportunities for developing novel anticancer therapies .

Catalytic Applications

3.1 Catalysis in Organic Reactions

The compound has been explored for its catalytic properties in various organic transformations. Notably, it has been used in:

- O-Benzylation Reactions : A ternary system involving zinc salts has been shown to promote selective O-benzylation of ketones efficiently. This reaction highlights the importance of this compound as a catalyst for functionalizing organic molecules .

- Hydrogenation Reactions : Zinc complexes can also facilitate hydrogenation processes, enhancing the efficiency of converting unsaturated compounds into saturated ones .

Case Studies and Research Findings

相似化合物的比较

(3-Chlorobenzyl)zinc(II) Chloride vs. (4-Chlorobenzyl)zinc(II) Chloride

Research Findings :

- The meta-chloro isomer exhibits slower reaction kinetics in cross-couplings due to steric constraints, whereas the para isomer facilitates faster electron transfer .

Metal Center Variants: Zinc vs. Chromium

This compound vs. Chromium(II) Chloride

Research Findings :

- Zinc complexes are preferred for their air stability, whereas chromium analogs require inert conditions due to oxidation sensitivity .

Ligand-Based Comparisons

This compound vs. Diazonium-Zinc Complexes

Research Findings :

- Diazonium-zinc complexes are niche reagents for arylations but require cryogenic handling, unlike the bench-stable this compound .

Precursor Derivatives: Chlorobenzyl Halides

3-Chlorobenzyl Chloride vs. 3-Chlorobenzyl Bromide

Research Findings :

- Bromides are more reactive but less economical; chlorides balance cost and utility in large-scale syntheses .

常见问题

Q. What are the standard synthetic routes for preparing (3-chlorobenzyl)zinc(II) chloride, and how can purity be verified?

Methodological Answer: this compound is typically synthesized via transmetallation or oxidative insertion. A common approach involves reacting 3-chlorobenzyl chloride (CAS 620-20-2) with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert conditions. For example:

3-ClC₆H₄CH₂Cl + Zn → (3-ClC₆H₄CH₂)ZnCl + ZnCl₂ (side product)

Critical parameters include zinc activation (e.g., using trimethylsilyl chloride or iodine) and strict control of moisture . Purity is assessed via:

Q. How should this compound be handled to ensure stability during storage?

Methodological Answer: The compound is hygroscopic and sensitive to oxidation. Best practices include:

- Storage : Under argon or nitrogen in flame-dried glassware at −20°C, with molecular sieves (4Å) to absorb moisture .

- Stability Testing : Periodic FT-IR analysis to detect Zn-O stretching bands (~450 cm⁻¹), indicative of hydrolysis .

- Safety : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects and skin irritation risks .

Advanced Research Questions

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

Methodological Answer: Palladium catalysts are most effective. For example:

Q. Key Variables :

Q. How do steric and electronic effects of the 3-chlorobenzyl group influence regioselectivity in C–C bond formation?

Methodological Answer:

- Steric Effects : The 3-chloro substituent creates moderate steric hindrance, favoring para-selectivity in aryl-aryl couplings. Compare with 4-chlorobenzylzinc analogs, which show meta preference due to reduced steric bulk .

- Electronic Effects : The electron-withdrawing Cl group polarizes the benzyl-zinc bond, enhancing electrophilicity. This accelerates oxidative addition but may reduce stability in polar aprotic solvents.

Experimental Validation : - DFT Calculations : Compare charge distribution (Mulliken charges) at the benzylic carbon (3-Cl vs. 4-Cl analogs) .

- Kinetic Studies : Monitor reaction rates under varying electronic conditions (e.g., substituent effects on aryl halide partners) .

Q. What analytical techniques resolve contradictions in reported reactivity of this compound with heteroaromatics?

Methodological Answer: Discrepancies in reactivity (e.g., pyridines vs. thiophenes) arise from solvent-dependent Zn coordination. Strategies include:

- In Situ IR Spectroscopy : Track Zn–C bond vibrations (490–520 cm⁻¹) to detect intermediate Zn-heteroarene complexes .

- Competition Experiments : React equimolar this compound with competing substrates (e.g., pyridine and furan) in THF vs. DMF. Analyze product ratios via HPLC .

- X-ray Crystallography : Resolve ambiguities in coordination geometry (e.g., tetrahedral vs. trigonal planar Zn centers) .

Q. How is this compound applied in medicinal chemistry for targeted drug synthesis?

Methodological Answer: The compound is used to introduce 3-chlorobenzyl motifs into bioactive molecules. Examples:

- Anticancer Agents : Coupling with indole-3-carboxaldehyde derivatives to synthesize kinase inhibitors (e.g., compound 16 in IL-6/TNF-α inhibition studies) .

- Antibacterial Agents : Functionalizing quinolone scaffolds via Negishi coupling to enhance bacterial membrane penetration .

Optimization : - Bioisosteric Replacement : Compare 3-Cl vs. 4-Cl analogs in SAR studies to balance potency and toxicity .

- Metabolic Stability : Evaluate hepatic microsomal clearance rates of benzyl-zinc intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。